molecular formula C16H20OSi B13691628 (3-(Benzyloxy)phenyl)trimethylsilane

(3-(Benzyloxy)phenyl)trimethylsilane

Cat. No.: B13691628
M. Wt: 256.41 g/mol
InChI Key: UGZSDCDVGBOSMT-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C16H20OSi. It is characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of 3-hydroxybenzyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)phenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)phenyl)trimethylsilane involves its ability to act as a hydride donor or radical H-donor. The silicon atom in the trimethylsilyl group has a high affinity for oxygen and fluorine, making it a versatile reagent in various chemical reactions. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzyloxy)-5-(methylthio)phenyl)trimethylsilane
  • (3-(Benzyloxy)phenyl)dimethylsilane
  • (3-(Benzyloxy)phenyl)triethylsilane

Uniqueness

(3-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both a benzyloxy group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and materials science .

Properties

Molecular Formula

C16H20OSi

Molecular Weight

256.41 g/mol

IUPAC Name

trimethyl-(3-phenylmethoxyphenyl)silane

InChI

InChI=1S/C16H20OSi/c1-18(2,3)16-11-7-10-15(12-16)17-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

UGZSDCDVGBOSMT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2

Origin of Product

United States

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